

Application Notes and Protocols for Proteinase K Digestion in CLIP

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crucial step of Proteinase K digestion in Cross-Linking and Immunoprecipitation (CLIP) experiments. The effective removal of the cross-linked protein is essential for the successful isolation and subsequent sequencing of the bound RNA fragments. The following sections detail the methodology, present key data in a structured format, and provide a visual workflow of the process.

Introduction

Cross-Linking and Immunoprecipitation (CLIP) is a powerful technique used to identify the in vivo binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. A critical step in the CLIP workflow is the enzymatic digestion of the RBP to release the cross-linked RNA fragment. Proteinase K, a broad-spectrum serine protease, is universally used for this purpose due to its high activity in the presence of denaturing agents commonly used in CLIP protocols, such as SDS and urea. This ensures the efficient degradation of the protein component of the RNA-protein complex, leaving the RNA intact for downstream library preparation and sequencing.[1][2][3]

The basic principle involves immunoprecipitating the RBP of interest along with its cross-linked RNA ligands. After stringent washing steps to remove non-specifically bound RNAs, the protein-RNA complexes are resolved by SDS-PAGE and transferred to a nitrocellulose



membrane. The region of the membrane containing the complex is excised, and the protein is digested with Proteinase K. This releases the RNA, which can then be purified and converted into a cDNA library for high-throughput sequencing.

Experimental Protocols

This section outlines a standard protocol for Proteinase K digestion of protein-RNA complexes isolated from a nitrocellulose membrane following CLIP.

Reagents and Buffers:

- Proteinase K (20 mg/mL): Store in aliquots at -20°C.
- PK Buffer (1X):
 - 100 mM Tris-HCl, pH 7.5
 - 50 mM NaCl
 - 10 mM EDTA
 - Store at room temperature.
- PK/7M Urea Buffer:
 - 1X PK Buffer
 - o 7 M Urea
 - Prepare fresh before use.
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol



- 80% Ethanol
- Glycogen or Linear Polyacrylamide (LPA): As a co-precipitant.
- Nuclease-free water

Procedure:

- Membrane Excision: After transferring the protein-RNA complexes to a nitrocellulose membrane and visualizing them (e.g., by autoradiography if radiolabeling was used), carefully excise the membrane slice corresponding to the size of the RBP-RNA complex.
- Initial Proteinase K Digestion:
 - Place the excised membrane pieces into a 1.5 mL low-binding microcentrifuge tube.
 - Prepare a 4 mg/mL working solution of Proteinase K in 1X PK buffer. It is recommended to pre-incubate this solution at 37°C for 20 minutes to digest any contaminating RNases.[1]
 - Add 200 μL of the 4 mg/mL Proteinase K solution to the tube containing the membrane pieces.[1]
 - Incubate the reaction for 20 minutes at 37°C with shaking (e.g., 1200 rpm on a thermomixer).[1]
- Urea-Enhanced Proteinase K Digestion:
 - Add 200 μL of freshly prepared PK/7M Urea buffer to the reaction tube.[1]
 - Continue the incubation for another 20 minutes at 37°C with vigorous shaking.[1] The addition of urea helps to further denature the protein, enhancing the efficiency of the digestion.
- RNA Extraction:
 - Add 400 μL of Phenol:Chloroform:Isoamyl Alcohol and 130 μL of Chloroform:Isoamyl
 Alcohol solution to the tube.[1]



- Vortex the mixture thoroughly and incubate at 37°C for 20 minutes with shaking.[1]
- Centrifuge at maximum speed for 10 minutes at 4°C or room temperature to separate the aqueous and organic phases.[1]
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new low-binding microcentrifuge tube.
 - Add 1/10th volume of 3 M Sodium Acetate (pH 5.2), a co-precipitant like glycogen or LPA, and 2.5 to 3 volumes of 100% ethanol.
 - Mix well and precipitate at -20°C or -80°C.
- RNA Pellet Wash and Resuspension:
 - Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
 - Carefully aspirate the supernatant without disturbing the pellet.
 - Wash the pellet with 1 mL of 80% ethanol.
 - Centrifuge for 5 minutes at 4°C.
 - Remove the supernatant and air-dry the pellet for a few minutes. Do not over-dry.
 - Resuspend the RNA pellet in a suitable volume of nuclease-free water for downstream applications like linker ligation and reverse transcription.

Data Presentation

The following table summarizes typical conditions for Proteinase K digestion in various CLIP protocols. These values can serve as a starting point, and optimization may be required for specific RBPs or experimental setups.

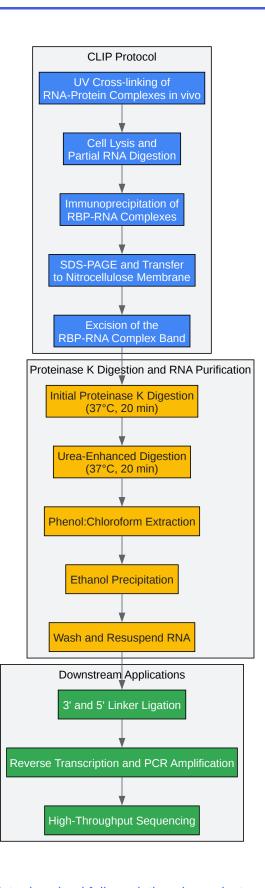


Parameter	HITS-CLIP[4]	iCLIP[5]	eCLIP
Proteinase K Concentration	4 mg/mL (working solution)	0.5 mg/mL (final concentration)	2 mg/mL (final concentration)
Digestion Buffer	1X PK Buffer (100mM Tris pH 7.5, 50mM NaCl, 10mM EDTA)	PK Buffer (composition not specified)	PK Buffer (100mM Tris pH 7.5, 50mM NaCl, 10mM EDTA)
Additives	7 M Urea (in a second step)	Urea (in a second step)	None specified
Incubation Temperature	37°C	37°C	55°C
Incubation Time	20 min + 20 min (with urea)	20 min + 20 min (with urea)	30 min

Mandatory Visualization

The following diagram illustrates the workflow of the Proteinase K digestion and subsequent RNA purification steps within the broader CLIP protocol.





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